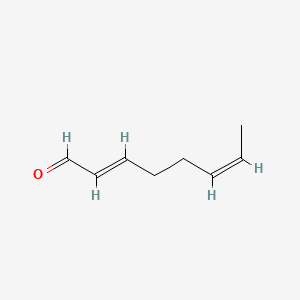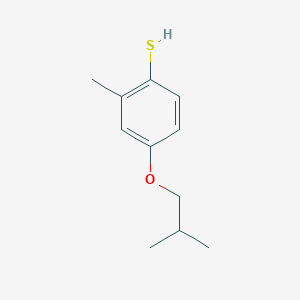
(Dimethylphosphino)dimethylgallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dimethylphosphino)dimethylgallium is an organogallium compound with the molecular formula C4H12GaP It is a coordination complex where gallium is bonded to a dimethylphosphino ligand and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphino)dimethylgallium typically involves the reaction of gallium trichloride (GaCl3) with dimethylphosphine (PMe2H) in the presence of a base such as triethylamine. The reaction proceeds as follows:
GaCl3+2PMe2H+3Et3N→Ga(PMe2Me)2+3Et3NHCl
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Dimethylphosphino)dimethylgallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The dimethylphosphino ligand can be substituted with other ligands, leading to the formation of different gallium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under inert atmosphere conditions.
Substitution: Ligand substitution reactions are carried out using various ligands such as phosphines, amines, and halides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) and other gallium-containing oxides.
Reduction: Lower oxidation state gallium compounds such as Ga(I) or Ga(0) complexes.
Substitution: New gallium complexes with different ligands, such as this compound derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Dimethylphosphino)dimethylgallium is used as a precursor in the synthesis of various gallium-containing compounds. It is also employed in the study of gallium coordination chemistry and the development of new catalytic systems.
Biology and Medicine
Research is ongoing to explore the potential biological and medicinal applications of this compound. Its unique chemical properties may offer new avenues for drug development and therapeutic interventions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices. Its role as a catalyst in various chemical reactions is also being investigated.
Mecanismo De Acción
The mechanism of action of (Dimethylphosphino)dimethylgallium involves its ability to coordinate with various substrates and facilitate chemical transformations. The dimethylphosphino ligand provides a stable coordination environment for the gallium center, allowing it to participate in catalytic cycles and other chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylgallium (GaMe3): Another organogallium compound with similar applications in materials science and catalysis.
Triethylgallium (GaEt3): Similar to trimethylgallium but with ethyl groups instead of methyl groups.
Gallium trichloride (GaCl3): A common gallium precursor used in various chemical reactions.
Uniqueness
(Dimethylphosphino)dimethylgallium is unique due to the presence of the dimethylphosphino ligand, which imparts distinct chemical properties and reactivity. This ligand enhances the stability and coordination ability of the gallium center, making it suitable for specific applications that other gallium compounds may not be able to achieve.
Propiedades
Número CAS |
92063-66-6 |
|---|---|
Fórmula molecular |
C4H13GaP |
Peso molecular |
161.84 g/mol |
InChI |
InChI=1S/C2H7P.2CH3.Ga/c1-3-2;;;/h3H,1-2H3;2*1H3; |
Clave InChI |
CUDRWVICMHIGDT-UHFFFAOYSA-N |
SMILES canónico |
CPC.C[Ga]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


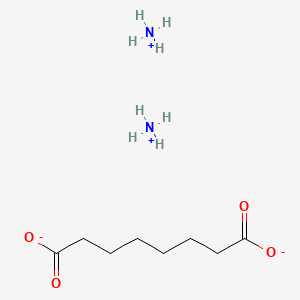

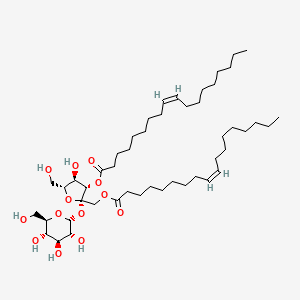
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
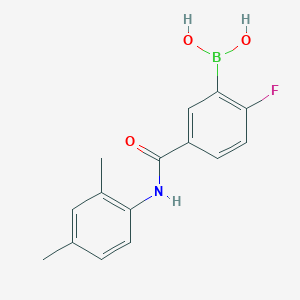
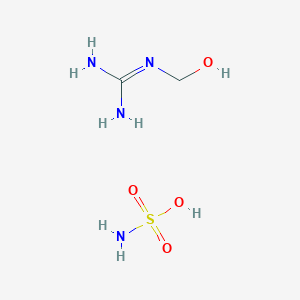
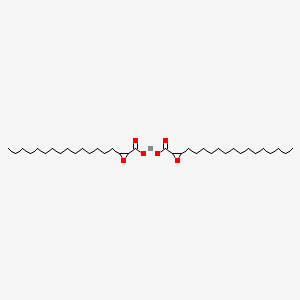
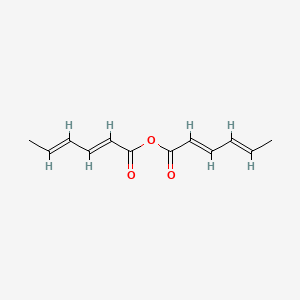


![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
